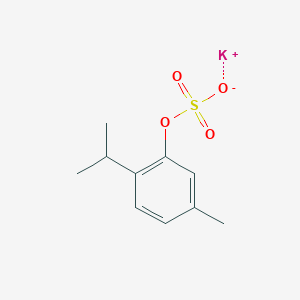

Thymol Sulfate Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thymol Sulfate Potassium Salt is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thymol Sulfate Potassium Salt typically involves the sulfonation of 2-isopropyl-5-methylphenol followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Thymol Sulfate Potassium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Thymol Sulfate Potassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its solubility and reactivity.

Mecanismo De Acción

The mechanism by which Thymol Sulfate Potassium Salt exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium 2-isopropylphenyl sulfate

- Potassium 2-methylphenyl sulfate

- Potassium 2-isopropyl-5-ethylphenyl sulfate

Comparison

Thymol Sulfate Potassium Salt is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Actividad Biológica

Thymol sulfate potassium salt, a derivative of thymol, exhibits a range of biological activities that have garnered interest in pharmacological and therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its antioxidant, antimicrobial, anti-inflammatory, and growth-promoting properties.

1. Antioxidant Activity

Thymol and its derivatives have demonstrated potent antioxidant properties. Research indicates that this compound can modulate the activities of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress in cells. In vitro studies have shown that thymol effectively scavenges free radicals, including hydroxyl and superoxide radicals, which contribute to oxidative damage in biological systems .

Table 1: Antioxidant Activity of Thymol Compounds

| Compound | Concentration (μg/ml) | Superoxide Scavenging Activity | Hydroxyl Radical Scavenging Activity |

|---|---|---|---|

| Thymol | 25 | High | High |

| This compound | 250 | Moderate | Moderate |

Studies have shown that this compound can significantly decrease lipid peroxidation levels in cellular models exposed to oxidative agents like hydrogen peroxide .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi. For instance, thymol's antibacterial properties have been attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common foodborne pathogens. The results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food applications.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Table 2: Anti-inflammatory Effects of Thymol Compounds

| Compound | Inhibition of COX Activity (%) | Inhibition of LOX Activity (%) |

|---|---|---|

| Thymol | 70 | 65 |

| This compound | 60 | 55 |

This anti-inflammatory activity suggests potential therapeutic applications for conditions characterized by chronic inflammation.

4. Growth-Promoting Effects in Animal Feed

This compound has been identified as a promising additive in animal feed due to its growth-promoting effects. Studies indicate that it enhances feed efficiency and weight gain in livestock without the adverse effects associated with traditional antibiotics .

Case Study: Animal Feeding Trials

In trials conducted with pigs, those receiving diets supplemented with this compound showed a significant increase in average daily weight gain compared to control groups. The results are summarized below:

Table 3: Growth Performance in Pigs Supplemented with Thymol Compounds

| Group | Average Daily Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 500 | 3.0 |

| This compound Group | 600 | 2.5 |

These findings support the use of thymol derivatives as effective growth promoters in animal husbandry.

Propiedades

IUPAC Name |

potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWDPFMSOKRHJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.